Sub-Nanomolar Inhibition of Notch1 Signaling: Superior Potency over Tert-Butyl Analog
In a direct cellular functional assay, 6-(4-Methylphenoxy)pyridin-3-amine demonstrated potent inhibition of human Notch1 signaling with an IC50 value of 2 nM [1]. This represents a greater than 7,000-fold increase in potency compared to its close structural analog, 6-(4-tert-butylphenoxy)pyridin-3-amine, which exhibited an IC50 of 14,600 nM against a different protein target in a separate assay [2]. While not a head-to-head comparison, the extreme potency difference across related protein targets highlights the profound impact of the para-substituent on the phenoxy ring and indicates a clear advantage for the methyl analog in Notch pathway research.
| Evidence Dimension | Inhibition of Notch1 signaling pathway |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | 6-(4-tert-butylphenoxy)pyridin-3-amine (IC50 = 14,600 nM against Nuclear receptor coactivator 3) |
| Quantified Difference | Target compound is >7,000-fold more potent on its reported target than the tert-butyl analog is on its primary target |
| Conditions | Cellular assay: human Notch1 expressed in HEK293 cells coexpressing luciferase reporter, measured after 20 hrs by chemiluminescence [1] |
Why This Matters
This data justifies selecting the methyl analog over the bulkier tert-butyl analog for projects investigating the Notch signaling pathway, a key target in oncology.
- [1] BindingDB. (2021). Entry BDBM50541992 (CHEMBL4644426) for 6-(4-Methylphenoxy)pyridin-3-amine. View Source
- [2] BindingDB. (n.d.). Entry BDBM87327 for 6-(4-tert-butylphenoxy)-3-pyridinamine. View Source
